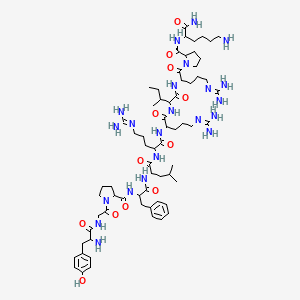

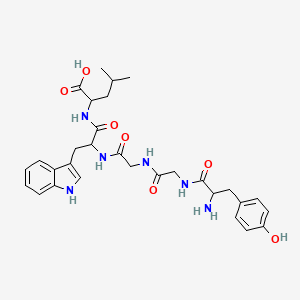

H-DL-Tyr-Gly-Gly-DL-Trp-DL-Leu-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gluten Exorphin B5 is a pentapeptide opioid agonist derived from the digestion of gluten, a protein found in wheat. This compound, with the sequence Tyr-Gly-Gly-Trp-Leu, exhibits a high affinity for the δ-opioid receptor . Gluten Exorphin B5 is one of several gluten-derived exorphins, which are peptides that mimic the effects of endogenous opioids and can influence various physiological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gluten Exorphin B5 can be synthesized through enzymatic hydrolysis of gluten proteins. The process typically involves the use of gastrointestinal enzymes such as pepsin and pancreatic elastase . These enzymes break down the gluten protein into smaller peptide fragments, including Gluten Exorphin B5.

Industrial Production Methods: In an industrial setting, the production of Gluten Exorphin B5 involves the controlled enzymatic digestion of wheat gluten. The process includes:

Hydrolysis: Wheat gluten is subjected to enzymatic hydrolysis using pepsin and pancreatic elastase.

Analyse Des Réactions Chimiques

Types of Reactions: Gluten Exorphin B5 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

Peptide Bond Formation: This reaction involves the use of coupling reagents such as carbodiimides in the presence of protecting groups to prevent unwanted side reactions.

Hydrolysis: Enzymatic hydrolysis using pepsin and pancreatic elastase under acidic conditions (pH 2-4) is common.

Major Products: The major product of enzymatic hydrolysis of gluten is a mixture of peptides, including Gluten Exorphin B5. Further purification yields the isolated pentapeptide .

Applications De Recherche Scientifique

Gluten Exorphin B5 has several scientific research applications:

Neuroscience: It is studied for its opioid-like effects on the central nervous system, including modulation of pain, behavior, learning, and memory.

Gastroenterology: Research explores its role in gastrointestinal motility and hormonal release.

Endocrinology: It has been shown to influence prolactin secretion and other hormonal functions.

Immunology: Studies investigate its potential impact on immune responses, particularly in the context of celiac disease.

Mécanisme D'action

Gluten Exorphin B5 exerts its effects by binding to δ-opioid receptors in the body . This binding mimics the action of endogenous opioids, leading to various physiological responses. The peptide influences neurotransmitter release, hormonal secretion, and gastrointestinal motility . It also activates mitogenic and pro-survival pathways, promoting cell proliferation .

Comparaison Avec Des Composés Similaires

Gluten Exorphin A4: A tetrapeptide (Gly-Tyr-Tyr-Pro) with selectivity for δ- and μ-opioid receptors.

Gluten Exorphin A5: A pentapeptide (Gly-Tyr-Tyr-Pro-Thr) with similar receptor selectivity.

Gluten Exorphin B4: A tetrapeptide (Tyr-Gly-Gly-Trp) with affinity for δ-opioid receptors.

Gluten Exorphin C: A pentapeptide (Tyr-Pro-Ile-Ser-Leu) selective for μ-opioid receptors.

Uniqueness: Gluten Exorphin B5 is unique due to its high potency and selectivity for the δ-opioid receptor compared to other gluten-derived exorphins . This specificity makes it a valuable compound for studying opioid receptor interactions and their physiological effects.

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O7/c1-17(2)11-25(30(42)43)36-29(41)24(13-19-14-32-23-6-4-3-5-21(19)23)35-27(39)16-33-26(38)15-34-28(40)22(31)12-18-7-9-20(37)10-8-18/h3-10,14,17,22,24-25,32,37H,11-13,15-16,31H2,1-2H3,(H,33,38)(H,34,40)(H,35,39)(H,36,41)(H,42,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDBWDFQAZNDLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12318202.png)

![tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12318213.png)

![5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B12318233.png)

![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)